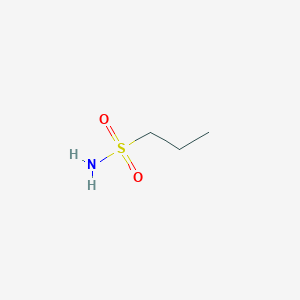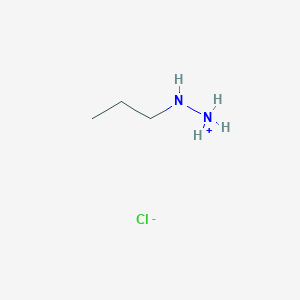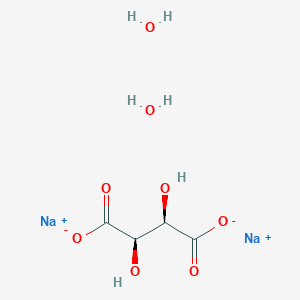
Sodium 1-naphthaleneacetate
Vue d'ensemble
Description
Sodium 1-naphthaleneacetate is an organic compound with the molecular formula C12H9NaO2 . It is a solid substance that is used as a dispersing agent and emulsion stabilizer . It is a derivative of 1-naphthaleneacetic acid .
Synthesis Analysis
Sodium 1-naphthaleneacetate can be synthesized by reacting 1-naphthaleneacetic acid with sodium hydroxide . Another method involves the reaction of naphthalene with chloroacetic acid in the presence of ferric oxide and potassium bromide .
Molecular Structure Analysis
The molecular structure of Sodium 1-naphthaleneacetate consists of a naphthalene ring attached to a carboxymethyl group at position 1 . The sodium ion is associated with the carboxylate group of the molecule .
Physical And Chemical Properties Analysis
Sodium 1-naphthaleneacetate is a solid substance that is soluble in water . It is stable under normal conditions . The molecular weight of the compound is 208.19 g/mol .
Applications De Recherche Scientifique
Plant Growth Regulation
Sodium 1-naphthaleneacetate: is widely used as a plant growth regulator . It promotes root formation and is often applied to root cuttings to stimulate growth. Additionally, it can be used to enhance flowering and fruit set in various crops.
Organic Synthesis
This compound serves as a reagent in organic synthesis . It’s utilized in the preparation of various organic compounds, particularly in the synthesis of other naphthalene derivatives which are valuable in the development of pharmaceuticals and agrochemicals.
Enzyme Assays
In biochemical research, Sodium 1-naphthaleneacetate is used as a substrate for enzyme assays . It helps in studying the activity of certain enzymes, particularly those involved in plant hormone metabolism.
Biological Material Studies
The compound is also employed in the study of biological materials . It can be used to understand the interaction between plant hormones and their receptors, shedding light on the molecular mechanisms of plant growth and development.
Purification and Analysis
Sodium 1-naphthaleneacetate: is used in the purification and analysis of organic compounds . Its properties allow for the separation of specific substances from complex mixtures, aiding in the identification and quantification of components.
Research on Modified Reagents
It is instrumental in the research and development of modified reagents . These reagents are tailored for specific reactions in synthetic chemistry, potentially leading to more efficient and selective synthesis processes.
Safety And Hazards
Sodium 1-naphthaleneacetate is considered a flammable material. It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
sodium;2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUUXVFWKYRHAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86-87-3 (Parent) | |
| Record name | 1-Naphthaleneacetic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6034897 | |
| Record name | Sodium 1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-naphthaleneacetate | |
CAS RN |
61-31-4, 25267-17-8 | |
| Record name | 1-Naphthaleneacetic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthaleneacetic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthaleneacetic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium naphthalene-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 1-NAPHTHALENEACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7RB82EVFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium 1-naphthaleneacetate influence the catalytic activity of imidazole-appended γ-cyclodextrin?
A1: Research indicates that sodium 1-naphthaleneacetate can enhance the catalytic activity of imidazole-appended γ-cyclodextrin (1) in the hydrolysis of p-nitrophenyl acetate. [] This enhancement is attributed to its function as a "spacer" within the relatively large γ-cyclodextrin cavity. By occupying space, sodium 1-naphthaleneacetate facilitates a more favorable binding conformation between the cyclodextrin and the substrate, thereby promoting the hydrolysis reaction. Interestingly, this effect is not observed with the smaller β-cyclodextrin derivative (2), where sodium 1-naphthaleneacetate actually hinders the reaction. [] This highlights the importance of size complementarity between the cyclodextrin, the substrate, and the spacer molecule for optimal catalytic efficiency.
Q2: What spectroscopic evidence suggests that sodium 1-naphthaleneacetate exhibits hydrophobic interactions in solution?
A2: Studies utilizing UV-Vis and fluorescence spectroscopy provide evidence for the hydrophobic interactions of sodium 1-naphthaleneacetate in various solutions. For instance, in water-methanol mixtures, increasing the methanol concentration enhances hydrophobic interactions, leading to a red shift in the emission spectra of sodium 1-naphthaleneacetate. [] This red shift signifies a change in the molecule's electronic environment, suggesting a shift towards a more hydrophobic environment as the solvent polarity decreases. Similar spectral shifts are observed in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), further supporting the role of hydrophobic interactions in the compound's behavior in solution. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)